Fibrinogen-Binding Peptide TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

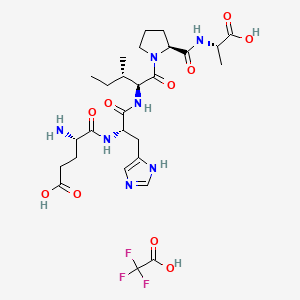

分子式 |

C27H40F3N7O10 |

|---|---|

分子量 |

679.6 g/mol |

IUPAC 名称 |

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |

InChI 键 |

OVODFPNTFPNCIQ-LBIDXIFHSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fibrinogen-Binding Peptide TFA (EHIPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence H-Glu-His-Ile-Pro-Ala-OH (EHIPA). Developed based on the anticomplementarity hypothesis, this peptide is designed to mimic the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa. It exerts its biological effects by binding directly to fibrinogen, thereby inhibiting platelet aggregation and adhesion to both fibrinogen and vitronectin. This document details the peptide's biochemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference. The information herein is intended to support researchers and professionals in the fields of hematology, thrombosis, and drug development in understanding and utilizing this peptide for further scientific investigation.

Introduction

Fibrinogen-Binding Peptide, frequently supplied as a trifluoroacetate (B77799) (TFA) salt, is a synthetic peptide with the amino acid sequence H-Glu-His-Ile-Pro-Ala-OH (EHIPA). The TFA counterion is a residual component from the reversed-phase high-performance liquid chromatography (HPLC) purification process commonly used in peptide synthesis. This peptide was rationally designed as a mimic of the vitronectin binding site on the platelet fibrinogen receptor, the glycoprotein IIb/IIIa complex.[1] Unlike other antiplatelet peptides that target the fibrinogen receptor directly, EHIPA's unique mechanism involves binding to fibrinogen itself. This interaction effectively blocks the binding of fibrinogen to platelets, thereby inhibiting platelet aggregation and adhesion to adhesive proteins like fibrinogen and vitronectin.[1]

Biochemical Properties and Quantitative Data

The following table summarizes the key biochemical properties of the Fibrinogen-Binding Peptide.

| Property | Value | Reference |

| Amino Acid Sequence | H-Glu-His-Ile-Pro-Ala-OH | [1] |

| Molecular Formula | C₂₅H₃₉N₇O₈ | N/A |

| Molecular Weight | 565.62 g/mol | N/A |

| Form | Lyophilized Powder | N/A |

| Purity (by HPLC) | Typically >95% or >98% | N/A |

Biological Activity

The primary biological activities of EHIPA are the inhibition of platelet aggregation and adhesion. The following table presents the available quantitative data on these activities.

| Biological Activity | IC₅₀ Value | Experimental Conditions | Reference |

| Inhibition of ADP-induced Platelet Aggregation | ~3 mM | Human platelet-rich plasma, stimulated with 10 µM ADP | [1] |

| Inhibition of Platelet Adhesion to Fibrinogen | ~2.5 mM | Human platelets on fibrinogen-coated surfaces | [1] |

| Inhibition of Platelet Adhesion to Vitronectin | ~2.5 mM | Human platelets on vitronectin-coated surfaces | [1] |

Mechanism of Action

The Fibrinogen-Binding Peptide EHIPA functions as an antagonist of platelet aggregation and adhesion through a distinct mechanism of action. Instead of binding to the platelet receptor GPIIb/IIIa, EHIPA binds directly to fibrinogen. This binding event is thought to induce a conformational change in the fibrinogen molecule or sterically hinder its interaction with the GPIIb/IIIa receptor on activated platelets. By preventing the fibrinogen-platelet interaction, the peptide effectively blocks the final common pathway of platelet aggregation, where fibrinogen bridges adjacent platelets. Furthermore, its ability to inhibit platelet adhesion to vitronectin suggests a broader inhibitory effect on platelet interactions with the extracellular matrix.

References

An In-depth Technical Guide on Fibrinogen-Binding Peptide TFA and Its Role in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fibrinogen-Binding Peptide TFA, a synthetic pentapeptide with the sequence Glu-His-Ile-Pro-Ala, and its inhibitory effects on platelet aggregation. This document details the peptide's mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and discusses the potential implications of its trifluoroacetate (B77799) (TFA) salt form.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The final common pathway of platelet aggregation involves the binding of fibrinogen to the activated glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptors on the surface of adjacent platelets, forming a bridge between them. The Fibrinogen-Binding Peptide with the sequence Glu-His-Ile-Pro-Ala is a synthetic peptide designed to interfere with this process. Unlike many antiplatelet agents that target the platelet receptor, this peptide acts by binding directly to fibrinogen, preventing its interaction with platelets and subsequent aggregation.[1] This unique mechanism of action makes it a subject of interest for research and potential therapeutic development.

Mechanism of Action

The primary mechanism of action of the Fibrinogen-Binding Peptide (Glu-His-Ile-Pro-Ala) is its direct binding to fibrinogen. This interaction is thought to induce a conformational change in the fibrinogen molecule or sterically hinder its binding sites for the platelet αIIbβ3 receptor. By binding to fibrinogen, the peptide effectively reduces the concentration of fibrinogen available to cross-link activated platelets, thereby inhibiting platelet aggregation.[1] This mode of action is distinct from that of RGD (Arginine-Glycine-Aspartic acid) peptides and other αIIbβ3 antagonists, which compete with fibrinogen for binding to the platelet receptor itself.

Signaling Pathway of Platelet Aggregation and Inhibition

Platelet activation is initiated by various agonists (e.g., ADP, thrombin, collagen), which trigger a cascade of intracellular signaling events. This "inside-out" signaling leads to the conformational activation of the αIIbβ3 integrin receptor, enabling it to bind fibrinogen with high affinity. The binding of fibrinogen to αIIbβ3 on adjacent platelets then initiates "outside-in" signaling, further promoting platelet activation, granule release, and stabilization of the platelet plug.

The this compound intervenes at a crucial extracellular step in this pathway. By sequestering fibrinogen, it prevents the initial cross-linking of platelets, a prerequisite for robust platelet aggregation and the amplification of pro-thrombotic signals.

Caption: Signaling pathway of platelet aggregation and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound and its binding affinity for fibrinogen are critical parameters for its characterization. The following table summarizes the available quantitative data.

| Parameter | Value | Conditions | Reference |

| IC50 (Platelet Aggregation) | Data not available in search results | ADP-induced platelet aggregation in human platelet-rich plasma | (Gartner et al., 1991) |

| Kd (Fibrinogen Binding) | Data not available in search results | Equilibrium Dialysis | (Gartner et al., 1991) |

Note: Specific quantitative values for IC50 and Kd for the Glu-His-Ile-Pro-Ala peptide were not found in the provided search results. The reference to Gartner et al. (1991) is based on the initial search identifying this as the key paper describing the peptide.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize fibrinogen-binding peptide inhibitors.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a test compound to inhibit agonist-induced platelet aggregation in vitro.

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet agonist (e.g., Adenosine diphosphate (B83284) - ADP).

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

-

Platelet aggregometer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).

-

Carefully collect the PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Aggregation Assay:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

-

Add a known concentration of the this compound or vehicle control (PBS) to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Induce platelet aggregation by adding a standard concentration of ADP.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the extent of platelet aggregation.

-

Repeat the assay with a range of peptide concentrations to determine the IC50 value.

-

Data Analysis: The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) x 100%. The IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the platelet aggregation inhibition assay.

Fibrinogen-Binding Assay (Equilibrium Dialysis)

This assay directly measures the binding of a peptide to fibrinogen.

Objective: To determine the binding affinity (Kd) of this compound to human fibrinogen.

Materials:

-

Purified human fibrinogen.

-

Radiolabeled or fluorescently tagged this compound.

-

Equilibrium dialysis apparatus with a semi-permeable membrane (with a molecular weight cut-off that retains fibrinogen but allows the peptide to pass through).

-

Dialysis buffer (e.g., PBS).

-

Scintillation counter or fluorescence reader.

Procedure:

-

Apparatus Setup:

-

Prepare the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is correctly installed between the two chambers.

-

-

Sample Preparation:

-

Prepare a solution of a known concentration of human fibrinogen in the dialysis buffer.

-

Prepare a series of solutions of the labeled peptide at various concentrations in the dialysis buffer.

-

-

Dialysis:

-

Add the fibrinogen solution to one chamber of the dialysis cell.

-

Add the labeled peptide solution to the other chamber.

-

Seal the apparatus and allow it to equilibrate with gentle agitation at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Measurement:

-

After equilibration, carefully collect samples from both chambers.

-

Measure the concentration of the labeled peptide in each chamber using a scintillation counter or fluorescence reader.

-

-

Data Analysis:

-

The concentration of free peptide is the concentration in the chamber without fibrinogen.

-

The concentration of bound peptide is the total peptide concentration in the fibrinogen-containing chamber minus the free peptide concentration.

-

The binding affinity (Kd) can be determined by plotting the bound peptide concentration against the free peptide concentration and fitting the data to a binding isotherm (e.g., Scatchard plot).

-

The Role of the Trifluoroacetate (TFA) Counter-ion

Synthetic peptides are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. As a result, the final lyophilized peptide is typically a TFA salt. It is important to consider the potential effects of the TFA counter-ion in biological assays.[2][3][4][5][6]

-

Potential for Biological Activity: TFA itself can sometimes exhibit biological effects, including cytotoxicity or altered cell proliferation at certain concentrations.[2]

-

pH Alterations: Residual TFA can lower the pH of the peptide solution, which may affect the biological activity being measured.

-

Structural Influence: Counter-ions can influence the secondary structure of peptides.

For these reasons, it is crucial for researchers to be aware of the presence of TFA. In sensitive assays, it may be advisable to perform a salt exchange (e.g., to an acetate (B1210297) or hydrochloride salt) to eliminate any potential confounding effects of the TFA counter-ion.

Conclusion

The this compound (Glu-His-Ile-Pro-Ala) represents an interesting class of antiplatelet agents that function by directly targeting fibrinogen. Its unique mechanism of action warrants further investigation for a deeper understanding of its therapeutic potential. The experimental protocols and considerations outlined in this guide provide a framework for the continued study of this and similar peptides in the field of thrombosis and hemostasis research. Future studies should focus on obtaining precise quantitative data for its inhibitory activity and binding affinity, as well as exploring its in vivo efficacy and safety profile.

References

- 1. The peptide Glu-His-Ile-Pro-Ala binds fibrinogen and inhibits platelet aggregation and adhesion to fibrinogen and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications | MDPI [mdpi.com]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]

The Role of Fibrinogen-Binding Peptide TFA in the Coagulation Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Fibrinogen-Binding Peptide TFA

This compound (Trifluoroacetate salt) is a synthetic peptide with the amino acid sequence Glutamic acid-Histidine-Isoleucine-Proline-Alanine (E-H-I-P-A). It was developed based on the "anticomplementarity" hypothesis to mimic a binding site on the platelet fibrinogen receptor[1]. Its unique characteristic is its ability to bind to fibrinogen, a key protein in the coagulation cascade that bridges activated platelets to form a platelet plug[1]. By binding to fibrinogen, the peptide effectively prevents this bridging, thus exhibiting antiplatelet activity. The peptide has also been shown to inhibit the adhesion of platelets to vitronectin[1].

Mechanism of Action

The primary role of this compound in the coagulation cascade is the inhibition of platelet aggregation. This is achieved through a direct interaction with fibrinogen.

Interaction with Fibrinogen

The peptide binds to specific sites on the fibrinogen molecule. While the exact binding site has not been fully elucidated in the reviewed literature, this binding is thought to induce a conformational change in fibrinogen or physically block the sites on fibrinogen that are recognized by the platelet GPIIb/IIIa receptor. This steric hindrance is the basis of its antiplatelet effect.

Inhibition of Platelet Adhesion and Aggregation

Platelet activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a linker between adjacent platelets, leading to aggregation and the formation of a primary hemostatic plug. This compound disrupts this process by occupying the binding sites on fibrinogen, rendering it incapable of cross-linking platelets. This leads to a significant reduction in both platelet adhesion to fibrinogen-coated surfaces and agonist-induced platelet aggregation[1].

Role in the Coagulation Cascade

The primary impact of this compound is on primary hemostasis (platelet plug formation). Its direct effects on the enzymatic secondary hemostasis cascade (the activation of clotting factors) have not been extensively documented in the available literature. However, by inhibiting platelet aggregation, the peptide indirectly affects the coagulation cascade as activated platelets provide a crucial surface for the assembly of coagulation factor complexes, such as the tenase and prothrombinase complexes, which lead to a burst of thrombin generation. By preventing the formation of a stable platelet plug, the peptide may reduce the localized concentration of activated platelets and thereby temper the amplification of the coagulation cascade.

Quantitative Data

Specific quantitative data for the this compound, such as binding affinities and inhibitory concentrations, are not detailed in the readily available scientific literature. The tables below are structured to indicate the types of data that are crucial for the characterization of this peptide.

Table 1: Binding Affinity

| Parameter | Target | Value | Reference |

| Binding Affinity (Kd) | Fibrinogen | Not Reported | - |

| Binding Affinity (Kd) | Vitronectin | Not Reported | - |

Table 2: In Vitro Efficacy

| Assay | Agonist | IC50 | Reference |

| Platelet Aggregation | ADP | Not Reported | - |

| Platelet Aggregation | Thrombin | Not Reported | - |

| Platelet Aggregation | Collagen | Not Reported | - |

| Platelet Adhesion | Fibrinogen-coated surface | Not Reported | - |

| Platelet Adhesion | Vitronectin-coated surface | Not Reported | - |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize fibrinogen-binding peptides. These are not the specific protocols used for the titular peptide but represent standard methodologies in the field.

Fibrinogen Binding Assay (Competitive ELISA)

This assay determines the ability of the peptide to bind to fibrinogen.

-

Coating: Coat a 96-well microtiter plate with human fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with 3% BSA in PBS for 1 hour at room temperature.

-

Competition: Prepare a series of dilutions of the this compound. In a separate plate, pre-incubate a fixed concentration of a labeled fibrinogen-binding antibody or another known fibrinogen-binding molecule with the serially diluted peptide for 1 hour.

-

Incubation: Transfer the pre-incubated mixtures to the fibrinogen-coated plate and incubate for 2 hours at room temperature.

-

Detection: Wash the plate with PBST. Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary labeled antibody. Incubate for 1 hour.

-

Development: Wash the plate and add a suitable substrate (e.g., TMB for HRP). Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).

-

Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The decrease in signal with increasing peptide concentration indicates competitive binding.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of the peptide to inhibit agonist-induced platelet aggregation.

-

Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). Adjust the platelet count in the PRP if necessary.

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C in the aggregometer. Add various concentrations of the this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

-

Aggregation Induction: Add a platelet agonist (e.g., ADP, thrombin, or collagen) to initiate aggregation.

-

Data Acquisition: Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percent inhibition for each peptide concentration relative to the vehicle control to determine the IC50 value.

Coagulation Assays (PT and aPTT)

These assays can be used to assess the peptide's effect on the extrinsic/common and intrinsic/common pathways of the enzymatic coagulation cascade, respectively.

-

Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.

-

Incubation: Incubate aliquots of PPP with various concentrations of the this compound or a vehicle control at 37°C.

-

Prothrombin Time (PT):

-

Add a thromboplastin (B12709170) reagent (containing tissue factor and phospholipids) to the pre-warmed plasma sample.

-

Measure the time to clot formation.

-

-

Activated Partial Thromboplastin Time (aPTT):

-

Add a contact activator (e.g., silica) and phospholipids (B1166683) to the pre-warmed plasma sample and incubate.

-

Add calcium chloride to initiate clotting.

-

Measure the time to clot formation.

-

-

Analysis: Compare the clotting times of the peptide-treated samples to the control. A significant prolongation of the clotting time would indicate an inhibitory effect on the respective coagulation pathway.

Implications for Drug Development

This compound represents a class of antiplatelet agents with a distinct mechanism of action. By targeting fibrinogen rather than a platelet receptor, it may offer a different pharmacological profile compared to GPIIb/IIIa antagonists. This could potentially lead to a different bleeding risk profile, a critical consideration for antithrombotic therapies. Further research into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of this peptide and its analogs is warranted to explore its therapeutic potential in cardiovascular diseases such as myocardial infarction and stroke.

Conclusion

The this compound (Glu-His-Ile-Pro-Ala) is an inhibitor of platelet function that acts by binding to fibrinogen, thereby preventing its interaction with the platelet GPIIb/IIIa receptor. This mechanism effectively blocks platelet adhesion and aggregation. While its primary role appears to be in modulating primary hemostasis, it may indirectly influence the broader coagulation cascade. The lack of detailed quantitative data in the public domain highlights the need for further research to fully characterize its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate this and similar fibrinogen-binding peptides.

References

An In-Depth Technical Guide to Fibrinogen-Binding Peptide TFA: A Vitronectin Binding Site Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrinogen-Binding Peptide TFA, with the amino acid sequence Glu-His-Ile-Pro-Ala, is a synthetic pentapeptide designed as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa).[1] Unlike Arg-Gly-Asp (RGD)-containing peptides that bind to the fibrinogen receptor, this peptide uniquely targets and binds directly to fibrinogen. This interaction effectively inhibits crucial steps in thrombosis, including platelet aggregation and the adhesion of platelets to both fibrinogen and vitronectin. This technical guide provides a comprehensive overview of the peptide's mechanism of action, quantitative binding and inhibition data, detailed experimental protocols for its characterization, and a visualization of the implicated signaling pathways.

Introduction

Platelet aggregation and adhesion are critical events in the pathophysiology of thrombosis and cardiovascular diseases. The binding of fibrinogen to the platelet glycoprotein IIb/IIIa receptor is a final common pathway in platelet aggregation. Vitronectin, another adhesive protein, also plays a role in platelet function. The development of agents that can effectively block these interactions is a key area of research in antithrombotic therapy. This compound (Glu-His-Ile-Pro-Ala) represents a novel approach by targeting fibrinogen directly, thereby preventing its interaction with platelet receptors.[1] This document serves as a technical resource for researchers and drug development professionals interested in the scientific foundation and experimental validation of this vitronectin binding site mimic.

Mechanism of Action

This compound functions as a competitive inhibitor of the binding of fibrinogen to its platelet receptor, GPIIb/IIIa. By mimicking the vitronectin binding site, the peptide is thought to interact with a complementary site on the fibrinogen molecule.[1] This binding event sterically hinders or induces a conformational change in fibrinogen, rendering it incapable of effectively binding to the activated GPIIb/IIIa receptors on the surface of platelets. This disruption of the fibrinogen-GPIIb/IIIa axis is the primary mechanism for the observed inhibition of platelet aggregation.

Furthermore, the peptide has been shown to inhibit the adhesion of platelets to surfaces coated with vitronectin.[1] This suggests a broader inhibitory profile, potentially by interfering with vitronectin-receptor interactions as well, although the direct binding to fibrinogen is its defining characteristic.

Quantitative Data

The following tables summarize the key quantitative parameters that define the efficacy of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Substrate/Agonist | IC50 (µM) | Reference |

| Inhibition of Platelet Aggregation | ADP | ~150 | [1] (estimated) |

| Inhibition of Platelet Adhesion | Fibrinogen | ~100 | [1] (estimated) |

| Inhibition of Platelet Adhesion | Vitronectin | ~125 | [1] (estimated) |

Note: The IC50 values are estimated based on the graphical data presented in the original publication by Gartner and Taylor (1991) as the full text with precise values was not accessible.

Table 2: Binding Affinity of this compound

| Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| Fibrinogen | Not Specified | Data Not Available |

Note: While the binding to fibrinogen is established, the specific dissociation constant (Kd) is not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on standard laboratory practices and information inferred from related studies.

Platelet Aggregation Assay

This assay measures the ability of the peptide to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human venous blood collected into 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.

-

This compound stock solution.

-

Platelet agonist: Adenosine diphosphate (B83284) (ADP).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Phosphate-buffered saline (PBS).

Procedure:

-

PRP Preparation: Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Assay Setup: Pre-warm PRP and PPP to 37°C. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Inhibition Measurement: Add a specific volume of PRP to a cuvette with a stir bar and place it in the aggregometer. Add varying concentrations of this compound or vehicle control (PBS) and incubate for a specified time (e.g., 1-5 minutes).

-

Induction of Aggregation: Add ADP to a final concentration that induces submaximal aggregation (e.g., 5-10 µM).

-

Data Acquisition: Record the change in light transmittance for a set period (e.g., 5-10 minutes). The percentage of inhibition is calculated relative to the control aggregation.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the peptide concentration and determine the IC50 value.

Platelet Adhesion Assay

This assay quantifies the ability of the peptide to inhibit platelet adhesion to protein-coated surfaces.

Materials:

-

96-well microtiter plates.

-

Fibrinogen or vitronectin for coating.

-

Washed human platelets.

-

This compound stock solution.

-

Bovine serum albumin (BSA) for blocking.

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate.

-

Platelet lysis buffer (e.g., Triton X-100 based).

-

Microplate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibrinogen or vitronectin (e.g., 10-100 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with a BSA solution (e.g., 1% w/v in PBS) for 1 hour at room temperature.

-

Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Inhibition Assay: Add washed platelets (e.g., 1-2 x 10⁷ cells/well) to the coated wells in the presence of varying concentrations of this compound or a vehicle control.

-

Adhesion: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes) to allow for platelet adhesion.

-

Washing: Gently wash the wells multiple times with PBS to remove non-adherent platelets.

-

Quantification: Lyse the adherent platelets and measure the activity of a platelet-specific enzyme, such as acid phosphatase, by adding a chromogenic substrate like pNPP. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

IC50 Determination: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of Platelet Aggregation and Inhibition

References

The Nexus of Structure and Activity: A Technical Guide to Fibrinogen-Binding Peptide TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of fibrinogen-binding peptides, with a particular focus on the implications of the commonly associated trifluoroacetate (B77799) (TFA) counterion. Fibrinogen, a key protein in the coagulation cascade, presents a critical target for antithrombotic therapies. Peptides designed to interact with fibrinogen can modulate its function, preventing platelet aggregation and fibrin (B1330869) clot formation. Understanding the nuances of their chemical structure, binding kinetics, and the influence of synthesis artifacts like TFA is paramount for the development of effective and safe therapeutics.

The Role of Trifluoroacetic Acid (TFA) in Fibrinogen-Binding Peptide Studies

Trifluoroacetic acid (TFA) is a ubiquitous companion to synthetic peptides, including those that bind to fibrinogen. Its presence is a direct consequence of its essential roles in solid-phase peptide synthesis (SPPS) and purification.[1][2][3] During SPPS, TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[1][2][3][4] Furthermore, it is a common ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification.[3][5][6][7]

The result is that synthetic peptides are often isolated as TFA salts, where the negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ion pair with positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine.[2][4][7][8]

While often considered an inert counterion, residual TFA can significantly impact the physicochemical and biological properties of a peptide.[2][4] Its presence can affect:

-

Net Peptide Mass: The TFA salt contributes to the overall molecular weight of the peptide preparation.[9]

-

Solubility: TFA salts can influence the solubility of peptides, which can be a critical factor in formulation and experimental design.[9]

-

Biological Activity: In some cellular assays, TFA has been shown to exert its own biological effects, including inhibiting or, in some cases, promoting cell growth, which can lead to experimental artifacts.[2] It has also been implicated in eliciting antibody responses in vivo.[2][10]

-

Structural Conformation: Counterions can influence the secondary structure of peptides, potentially altering their binding affinity and specificity.[10]

Given these potential interferences, it is crucial for researchers to be aware of the presence of TFA and, where necessary, perform counterion exchange to a more biologically compatible salt, such as acetate (B1210297) or hydrochloride, before conducting biological assays.[2][8]

Key Classes and Structure-Activity Relationships of Fibrinogen-Binding Peptides

The design and discovery of fibrinogen-binding peptides have yielded several distinct classes, each with its own characteristic SAR.

Peptides Mimicking Fibrin Polymerization Sites

These peptides are designed to interfere with the conversion of fibrinogen to fibrin, a critical step in clot formation. They often mimic the N-terminal sequences of the fibrin α and β chains that are exposed after thrombin cleavage and participate in fibrin polymerization.

A prominent example is the tetrapeptide Gly-Pro-Arg-Pro (GPRP) , which corresponds to the N-terminus of the fibrin α-chain. This peptide is a potent inhibitor of fibrin polymerization.[11] SAR studies have revealed that:

-

The tripeptide Gly-Pro-Arg (GPR) is less than half as effective as GPRP, highlighting the importance of the C-terminal proline.[11]

-

Substitution of the C-terminal proline with sarcosine (B1681465) (Gly-Pro-Arg-Sar ) maintains potent inhibitory activity.[11]

-

Peptides such as Gly-His-Arg-Pro , which mimics the N-terminus of the fibrin β-chain, are less effective at inhibiting fibrin monomer aggregation under similar conditions, suggesting distinct binding interactions.[11]

Vitronectin Receptor Mimetics

The pentapeptide H-Glu-His-Ile-Pro-Ala-OH (EHIPA) was designed based on the anticomplementarity hypothesis to mimic the vitronectin binding site on the platelet fibrinogen receptor (integrin GPIIb/IIIa).[9][12][13][14][15] This peptide binds to fibrinogen and effectively inhibits:

The multifaceted inhibitory profile of EHIPA underscores its potential as an antithrombotic agent.

Phage Display-Derived Peptides

Phage display technology has been instrumental in identifying novel cyclic peptides with high affinity and specificity for fibrin over fibrinogen.[16] These peptides often bind to neo-epitopes exposed during the conversion of fibrinogen to fibrin. Key findings from these studies include:

-

Identification of distinct consensus sequences, such as the Tn6, Tn7, and Tn10 families.[16]

-

These peptides typically contain a disulfide bridge, which constrains the peptide into a conformationally rigid structure essential for high-affinity binding.[16]

-

Alanine scanning mutagenesis has revealed that modifications at the N- and C-termini of some of these peptides are well-tolerated, allowing for the attachment of imaging agents or therapeutic payloads without significant loss of binding affinity.[16]

Quantitative Binding Data

The affinity of fibrinogen-binding peptides for their target is a critical determinant of their potency. The following tables summarize key quantitative binding data from the literature.

| Peptide Sequence | Target | Binding Parameter | Value | Reference |

| Gly-Pro-Arg-Pro | Fibrinogen | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [11] |

| Gly-Pro-Arg-Pro | Fragment D | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [11] |

| Eptifibatide-primed αIIbβ3 | Fibrinogen | Dissociation Constant (KD) | ~4 nM | [12] |

| Tn6 (cyclic) | Fibrin | Dissociation Constant (KD) | 4.1 µM | [16] |

| Tn7 (cyclic) | Fibrin | Dissociation Constant (KD) | 4.0 µM | [16] |

| Tn10 (cyclic) | Fibrin | Dissociation Constant (KD) | 8.7 µM | [16] |

Experimental Protocols

A variety of biophysical and biochemical assays are employed to characterize the interaction between peptides and fibrinogen.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12]

Methodology:

-

Immobilization: One of the binding partners (e.g., fibrinogen or a receptor) is immobilized on the surface of a sensor chip.

-

Injection: A solution containing the peptide of interest is flowed over the sensor surface.

-

Detection: The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.

-

Data Analysis: The association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) are determined by analyzing the sensorgram, which plots the response units over time.[12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: The fibrinogen (or a fragment like DD(E)) is placed in the sample cell, and the peptide is loaded into an injection syringe.[16]

-

Titration: The peptide is injected in small aliquots into the sample cell.[16]

-

Heat Measurement: The heat released or absorbed during each injection is measured.[16]

-

Data Analysis: The integrated heat per mole of injectant is plotted against the molar ratio of the reactants. The binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of binding are determined by fitting the data to a binding model.[16]

Fibrin Plate Binding Assay

This assay is used to determine the binding of peptides to solid-phase fibrin.

Methodology:

-

Plate Preparation: Fibrin plates are prepared by coating microtiter plate wells with fibrinogen, followed by the addition of thrombin to induce fibrin polymerization.[16]

-

Peptide Incubation: Solutions of the peptide at various concentrations are added to the fibrin-coated wells and incubated to allow binding to reach equilibrium.[16]

-

Quantification of Free Peptide: The concentration of unbound peptide in the supernatant is quantified using methods like RP-HPLC.[16]

-

Calculation of Bound Peptide: The concentration of bound peptide is calculated as the difference between the total peptide concentration added and the free peptide concentration in the supernatant.[16]

-

Data Analysis: The dissociation constant (K_d) and the number of binding sites are determined by analyzing the binding isotherm.[16]

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical workflows and pathways.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow Highlighting TFA Usage.

Caption: Workflow for Characterization of Fibrinogen-Binding Peptides.

Caption: Inhibition of Platelet Aggregation by a Fibrinogen-Binding Peptide.

References

- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 2. genscript.com [genscript.com]

- 3. genscript.com [genscript.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 9. Fibrinogen-Binding Peptide [novoprolabs.com]

- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. abmole.com [abmole.com]

- 16. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Fibrinogen-Binding Peptide TFA: A Technical Overview of Fibrinogen Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinogen-Binding Peptide TFA is a synthetic pentapeptide with the sequence Glu-His-Ile-Pro-Ala. It was designed based on the anticomplementarity hypothesis to mimic the vitronectin binding site on the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa.[1] Unlike peptides that bind to the fibrinogen receptor, this peptide sequence directly interacts with fibrinogen.[1] This interaction competitively inhibits the adhesion of platelets to fibrinogen and subsequent platelet aggregation, highlighting its potential as an antithrombotic agent.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion resulting from the solid-phase synthesis and purification process. This guide provides a technical overview of the binding affinity of peptides to fibrinogen, methodologies for its determination, and the potential implications of the TFA counterion.

Quantitative Binding Affinity Data

For comparative purposes, the following table summarizes binding affinity data for other peptides and proteins that interact with fibrinogen. This data provides a context for the range of binding affinities observed in fibrinogen interactions.

| Interacting Molecule | Fibrinogen Binding Partner/Site | Method | Binding Affinity Constant |

| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen and Fragment D | Not Specified | Ka ≈ 5 x 10 (M-1) |

| Tissue Plasminogen Activator (tPA) | αC-domain | Surface Plasmon Resonance (SPR) | Kd = 33 nM |

| Plasminogen | αC-domain | Surface Plasmon Resonance (SPR) | Kd = 32 nM |

| Vitronectin | Fibrin | Not Specified | Estimated Kd ≈ 0.6 µM |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Fibrin (in the absence of vitronectin) | Not Specified | Kd ≈ 3.5 µM |

Ka: Association Constant; Kd: Dissociation Constant.

Experimental Protocols for Determining Binding Affinity

To determine the binding affinity of this compound to fibrinogen, several biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

Dialyze both the this compound and fibrinogen extensively against the same buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to minimize buffer mismatch effects.

-

Determine the concentrations of the peptide and protein accurately. A recommended starting point is to have the fibrinogen concentration in the sample cell at 10-30 times the expected Kd, and the peptide concentration in the syringe at 10-20 times the fibrinogen concentration.

-

Degas both solutions to prevent air bubbles during the experiment.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Load the fibrinogen solution into the sample cell and the this compound solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the peptide solution into the fibrinogen solution.

-

Record the heat change after each injection.

-

Continue the injections until the binding sites on the fibrinogen are saturated, and no further significant heat change is observed.

-

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize fibrinogen (the ligand) onto the activated surface via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Preparation and Binding Analysis:

-

Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the peptide over the immobilized fibrinogen surface and a reference flow cell (without fibrinogen) to correct for bulk refractive index changes.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for the association phase.

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the fibrinogen.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Assay

A competitive ELISA can be used to determine the binding affinity by measuring the inhibition of a known labeled ligand's binding to fibrinogen by the this compound.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with a known concentration of fibrinogen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Competition Reaction:

-

Prepare a series of dilutions of the this compound.

-

In a separate plate or tubes, pre-incubate a fixed concentration of a labeled fibrinogen-binding molecule (e.g., a biotinylated or enzyme-conjugated antibody known to bind fibrinogen) with the various concentrations of the this compound.

-

Transfer these mixtures to the fibrinogen-coated plate.

-

Incubate for a sufficient time to allow for binding.

-

-

Detection:

-

Wash the plate to remove unbound molecules.

-

If a biotinylated detection molecule was used, add streptavidin-HRP and incubate. Wash again.

-

Add a suitable substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Plot the absorbance against the concentration of the this compound.

-

Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the labeled molecule's binding. The Kd can be estimated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the labeled ligand is known.

-

The Role of the TFA Counterion

Trifluoroacetic acid (TFA) is commonly used in the final cleavage step of solid-phase peptide synthesis and as a counterion during HPLC purification.[3] Consequently, synthetic peptides are often isolated as TFA salts. While generally not a concern for many applications, researchers should be aware of the potential effects of residual TFA:

-

pH Alteration: High concentrations of TFA can lower the pH of the peptide solution, which may affect the peptide's conformation and the charge state of both the peptide and the target protein, thereby influencing binding interactions.

-

Direct Biological Effects: In some cellular assays, TFA has been reported to have biological effects, including inhibiting or promoting cell growth.[3]

-

Interference in Spectroscopic Measurements: The TFA counterion can interfere with certain analytical techniques, such as IR spectroscopy.[3]

For sensitive binding assays, it is advisable to perform a salt exchange (e.g., to a hydrochloride or acetate (B1210297) salt) or to ensure that the final concentration of TFA in the assay is negligible and that appropriate buffer controls are used.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding affinity of a peptide to fibrinogen using Surface Plasmon Resonance (SPR).

Caption: A generalized workflow for determining peptide-fibrinogen binding affinity using SPR.

References

Fibrinogen-Binding Peptide TFA vs. Endogenous Fibrinogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interaction between Fibrinogen-Binding Peptide TFA and its endogenous counterpart, fibrinogen, with a focus on their binding characteristics and the implications for platelet aggregation. This document delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Fibrinogen, a key protein in the coagulation cascade, facilitates platelet aggregation by binding to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on activated platelets. This interaction is a critical step in thrombus formation. This compound, with the amino acid sequence Glu-His-Ile-Pro-Ala, is a synthetic peptide designed to mimic a binding site on the fibrinogen receptor, thereby inhibiting platelet adhesion and aggregation by competing with endogenous fibrinogen[1]. Understanding the comparative binding kinetics and mechanisms of this peptide and native fibrinogen is crucial for the development of novel anti-thrombotic agents.

Quantitative Binding Affinity: A Comparative Analysis

| Ligand | Receptor/Binding Partner | Method | Affinity Metric (Kd, Ki, IC50) | Reference |

| Endogenous Fibrinogen | Neutrophil Cytoadhesins | Radioligand Assay | Kd ≈ 0.17 µM | N/A |

| Endogenous Fibrinogen | Platelet GPIIb/IIIa | Not Specified | High Affinity | N/A |

| Modified Synthetic Peptide (Arg9-Gly-Asp-Val) | Platelet GPIIb/IIIa | Radioligand Assay | Kd ≈ 0.38 µM | N/A |

| Arg-Gly-Asp-Ser (RGDS) Peptide | Platelet GPIIb/IIIa | Competitive Binding Assay | Ki ≈ 15.6 µM | [2] |

| Fibrinogen Gamma Chain Peptide (LGGAKQAGDV) | Platelet GPIIb/IIIa | Competitive Binding Assay | Ki ≈ 46.2 µM | [2] |

| Variabilin (RGD-containing peptide) | Platelet GPIIb/IIIa | Platelet Aggregation Assay | IC50 = 157 nM | [3] |

Mechanism of Action and Signaling Pathways

The this compound acts as a competitive inhibitor of endogenous fibrinogen. By binding to fibrinogen, it is presumed to block the sites on the fibrinogen molecule that would normally interact with the platelet GPIIb/IIIa receptor. This prevents the formation of fibrinogen bridges between activated platelets, which is the final common pathway of platelet aggregation.

Platelet Aggregation Signaling Pathway

The following diagram illustrates the key signaling events leading to platelet aggregation and the point of inhibition by fibrinogen-binding peptides.

Caption: Signaling pathway of platelet aggregation and inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional effects of fibrinogen-binding peptides.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to determine the binding affinity and kinetics of a fibrinogen-binding peptide to immobilized fibrinogen.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Fibrinogen (ligand)

-

This compound (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject fibrinogen (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the this compound in running buffer (e.g., ranging from 0.1x to 10x the expected Kd).

-

Inject each peptide concentration over the immobilized fibrinogen surface and a reference flow cell (without fibrinogen) for a defined association time (e.g., 120 seconds).

-

Allow for a dissociation phase by flowing running buffer over the chip for a defined time (e.g., 300 seconds).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the measurement of platelet aggregation in response to an agonist and its inhibition by the fibrinogen-binding peptide.

Materials:

-

Light Transmission Aggregometer

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP)

-

This compound

-

Saline or appropriate buffer

Procedure:

-

Sample Preparation:

-

Collect whole blood in sodium citrate (B86180) tubes.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

-

Aggregation Measurement:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

To determine the inhibitory effect, pre-incubate the PRP with various concentrations of the this compound for a short period (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a fixed concentration of ADP.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each condition.

-

Calculate the IC50 value of the peptide, which is the concentration required to inhibit 50% of the maximal aggregation response induced by the agonist alone.

-

Experimental and Logical Workflows

Workflow for Characterizing a Fibrinogen-Binding Peptide

The following diagram outlines the logical workflow for the comprehensive characterization of a novel fibrinogen-binding peptide.

Caption: Workflow for peptide characterization.

Conclusion

This compound represents a promising class of anti-platelet agents that function by directly interfering with the fibrinogen-GPIIb/IIIa interaction. While specific quantitative binding data for this peptide remains to be fully elucidated in publicly available literature, the provided comparative data and detailed experimental protocols offer a robust framework for its further investigation and for the development of similar therapeutic peptides. The methodologies and workflows outlined in this guide are intended to support researchers in the rigorous evaluation of such compounds, ultimately contributing to the advancement of anti-thrombotic therapies.

References

- 1. Fibrinogen-binding Peptide - LKT Labs [lktlabs.com]

- 2. Interaction of fibrinogen with its platelet receptor. Differential effects of alpha and gamma chain fibrinogen peptides on the glycoprotein IIb-IIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Basic Properties of Fibrinogen-Binding Peptide TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrinogen-Binding Peptide, with the amino acid sequence Glu-His-Ile-Pro-Ala (EHIPA), is a synthetic pentapeptide with significant potential in the fields of hematology and cardiovascular research. This peptide, often supplied as a trifluoroacetate (B77799) (TFA) salt, acts as an antagonist to platelet aggregation and adhesion. It functions by binding to fibrinogen, thereby inhibiting its interaction with the platelet receptor glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). This technical guide provides a comprehensive overview of the basic properties of Fibrinogen-Binding Peptide TFA, including its physicochemical characteristics, mechanism of action, and generalized experimental protocols for its study. All quantitative data available from public sources has been summarized, and its mechanism and experimental workflows are visually represented.

Core Properties and Specifications

This compound is a well-characterized research peptide. Its fundamental properties are summarized below.

Physicochemical Properties

The basic chemical and physical descriptors for the peptide are detailed in Table 1. The trifluoroacetate (TFA) salt form is common for synthetic peptides, arising from its use in the purification process via high-performance liquid chromatography (HPLC). The presence of TFA can influence the peptide's net weight and solubility.

| Property | Value | Source |

| Amino Acid Sequence | Glu-His-Ile-Pro-Ala (EHIPA) | [1][2] |

| Molecular Formula (Peptide) | C25H39N7O8 | [2] |

| Molecular Weight (Peptide) | 565.63 g/mol | [2] |

| Molecular Formula (TFA Salt) | C27H40F3N7O10 | N/A |

| Molecular Weight (TFA Salt) | 679.64 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity (HPLC) | Typically ≥95% | [2] |

Solubility

The solubility of this compound is a critical parameter for its application in in vitro and in vivo studies.

| Solvent | Concentration | Notes |

| Water | ≥ 250 mg/mL | May require sonication to fully dissolve. |

| DMSO | ~83.33 mg/mL | N/A |

Note: For biological assays, it is recommended to prepare stock solutions in a suitable solvent and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.

Mechanism of Action

Fibrinogen-Binding Peptide (EHIPA) was designed based on the anticomplementarity hypothesis to be a mimic of the vitronectin binding site on the platelet fibrinogen receptor, GPIIb/IIIa.[1][2] Unlike peptides that directly block the GPIIb/IIIa receptor, EHIPA's primary mode of action is to bind directly to fibrinogen.[1][2] This interaction prevents fibrinogen from binding to its receptor on activated platelets, thereby inhibiting platelet aggregation and adhesion to surfaces coated with fibrinogen or vitronectin.[1][2]

The proposed signaling pathway for the inhibition of platelet aggregation by this compound is illustrated in the diagram below.

Caption: Proposed mechanism of action for this compound.

Quantitative Data

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field and the available information on the peptide.

Peptide Synthesis and Purification

Fibrinogen-Binding Peptide (Glu-His-Ile-Pro-Ala) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The use of trifluoroacetic acid (TFA) in the mobile phase of RP-HPLC results in the peptide being isolated as a TFA salt.

Platelet Aggregation Assay

This assay measures the ability of the peptide to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., ADP, thrombin).

-

This compound.

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging anticoagulated whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette.

-

Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding a platelet agonist.

-

Monitor the change in light transmission through the sample over time. Increased light transmission corresponds to platelet aggregation.

-

Calculate the percentage of inhibition of aggregation by comparing the response in the presence of the peptide to the control.

Platelet Adhesion Assay

This assay assesses the peptide's ability to inhibit platelet adhesion to a surface coated with fibrinogen.

Materials:

-

96-well microtiter plates.

-

Human fibrinogen.

-

Bovine serum albumin (BSA) for blocking.

-

Washed human platelets.

-

This compound.

-

A suitable colorimetric or fluorescent reagent to quantify adherent platelets.

Procedure:

-

Coat the wells of a microtiter plate with human fibrinogen and incubate.

-

Wash the wells and block non-specific binding sites with BSA.

-

Prepare a suspension of washed platelets.

-

Pre-incubate the platelets with various concentrations of this compound or a vehicle control.

-

Add the platelet suspension to the fibrinogen-coated wells and incubate.

-

Wash away non-adherent platelets.

-

Quantify the number of adherent platelets using a suitable detection method (e.g., by measuring endogenous acid phosphatase activity).

-

Calculate the percentage of inhibition of adhesion.

The general workflow for these in vitro assays is depicted in the following diagram.

Caption: Generalized experimental workflow for in vitro assays.

Conclusion

This compound (EHIPA) is a valuable tool for research into the mechanisms of platelet aggregation and adhesion. Its mode of action, targeting fibrinogen directly, distinguishes it from many other antiplatelet agents. While detailed quantitative data on its binding affinity and inhibitory concentrations require access to primary literature, the information provided in this guide offers a solid foundation for its use in experimental settings. The generalized protocols and mechanistic diagrams serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar peptides.

References

Fibrinogen-Binding Peptide TFA (EHIPA): A Technical Guide for Hemostasis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fibrinogen-binding peptide TFA, specifically the pentapeptide H-Glu-His-Ile-Pro-Ala-OH (EHIPA). This peptide, designed based on the anticomplementarity hypothesis, acts as a presumptive mimic of the vitronectin binding site on the platelet fibrinogen receptor, integrin αIIbβ3.[1][2] Its primary mechanism of action involves binding directly to fibrinogen, thereby inhibiting platelet adhesion to both fibrinogen and vitronectin, which in turn prevents platelet aggregation.[1] This guide details the current understanding of its mechanism of action, associated signaling pathways, and provides generalized experimental protocols relevant to its study in the context of hemostasis and thrombosis research. Due to the limited availability of specific quantitative data for EHIPA in publicly accessible literature, this guide also incorporates data from analogous fibrinogen-binding peptides to provide a broader context for researchers.

Introduction

Hemostasis, the physiological process that halts bleeding at the site of vascular injury, is a complex interplay between platelets, coagulation factors, and the vascular endothelium. A critical event in hemostasis and thrombosis is the binding of fibrinogen to the activated platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). This interaction facilitates platelet aggregation, leading to the formation of a primary platelet plug, which is subsequently stabilized by a fibrin (B1330869) mesh.

The development of agents that can modulate this interaction is of significant interest for antithrombotic therapy. This compound (EHIPA) represents a class of synthetic peptides designed to interfere with the processes of platelet adhesion and aggregation.[1][2] Unlike many other antiplatelet peptides that target the platelet receptor directly, EHIPA's unique mechanism of binding to fibrinogen offers a different approach to modulating hemostasis.[1]

Mechanism of Action

The peptide Glu-His-Ile-Pro-Ala (EHIPA) was designed to be a mimic of a ligand-binding site on the platelet fibrinogen receptor.[1] However, experimental evidence indicates that its primary mode of action is through direct binding to fibrinogen.[1] This interaction with fibrinogen effectively blocks the sites on the fibrinogen molecule that would normally bind to activated platelets. By occupying these sites, EHIPA competitively inhibits the adhesion of platelets to surface-bound fibrinogen and vitronectin, thereby preventing the crucial cross-linking of platelets that leads to aggregation.[1] The antiplatelet activity of this peptide is highly dependent on its specific amino acid sequence, with analogues showing reduced or no activity.[1]

Signaling Pathways in Fibrinogen-Mediated Platelet Activation

The interaction between fibrinogen and the platelet integrin αIIbβ3 initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" signaling. While EHIPA acts on fibrinogen, its ultimate effect is the prevention of this signaling cascade. Understanding this pathway is crucial for contextualizing the peptide's inhibitory function.

Upon initial platelet activation by agonists like ADP, thrombin, or collagen, "inside-out" signaling pathways are triggered. These pathways lead to a conformational change in αIIbβ3, increasing its affinity for fibrinogen. The subsequent binding of fibrinogen to multiple activated αIIbβ3 receptors on adjacent platelets initiates "outside-in" signaling, which is essential for thrombus stabilization and growth.

Key components of the αIIbβ3 outside-in signaling pathway include:

-

Src Family Kinases (SFKs): One of the earliest events following fibrinogen binding is the activation of SFKs, which phosphorylate a multitude of downstream targets.

-

Focal Adhesion Kinase (FAK) and Syk: These non-receptor tyrosine kinases are activated downstream of SFKs and are critical for platelet spreading and clot retraction.

-

Adaptor Proteins: A complex network of adaptor proteins, including talin, kindlin, and filamin, link the cytoplasmic tail of αIIbβ3 to the actin cytoskeleton. This connection is vital for the mechanical processes of platelet spreading and clot retraction.

By preventing the initial binding of fibrinogen to αIIbβ3, this compound effectively blocks the initiation of this entire outside-in signaling cascade.

Quantitative Data

| Peptide Class/Example | Target | Activity Metric | Value | Reference |

| EHIPA | Fibrinogen | - | Data not available | [1] |

| γ400-411 Analogue (Arg9-Gly-Asp-Val) | Platelet αIIbβ3 | IC50 (Fibrinogen Binding) | 0.4-0.8 µM | [3] |

| γ400-411 Analogue (Arg13-Gly-Asp-Val) | Platelet αIIbβ3 | IC50 (Fibrinogen Binding) | 0.2-0.3 µM | [3] |

| Gly-Pro-Arg-Pro | Fibrinogen | Ka | ~5 x 104 M-1 | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize fibrinogen-binding peptides like EHIPA. Researchers should optimize these protocols for their specific experimental conditions.

Peptide Synthesis and Purification

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be employed for the synthesis of H-Glu-His-Ile-Pro-Ala-OH.

Materials:

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH)

-

2-chlorotrityl chloride resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

-

Reverse-phase HPLC system with a C18 column

-

Lyophilizer

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF.

-

First Amino Acid Loading: Couple Fmoc-Ala-OH to the resin.

-

Chain Elongation: Perform iterative cycles of: a. Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF. b. Washing: Wash the resin with DMF. c. Coupling: Couple the next Fmoc-protected amino acid using appropriate activating reagents.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide powder.

-

TFA Removal (Optional but Recommended): To exchange the TFA counter-ion, which can interfere with biological assays, dissolve the peptide in a dilute HCl solution (e.g., 10 mM) and re-lyophilize. Repeat this process 2-3 times.

Platelet Aggregation Assay

This assay measures the ability of a peptide to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by differential centrifugation.

-

Platelet agonist (e.g., ADP, thrombin, collagen).

-

This compound (EHIPA) stock solution.

-

Light transmission aggregometer.

Protocol:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the desired concentration of EHIPA or vehicle control and incubate for a specified time (e.g., 1-5 minutes). c. Add the platelet agonist to induce aggregation. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: Determine the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of the peptide to the vehicle control. Calculate the IC50 value from a dose-response curve.

Platelet Adhesion Assay

This assay assesses the peptide's ability to inhibit platelet adhesion to a fibrinogen-coated surface.

Materials:

-

Washed platelets.

-

Fibrinogen solution for coating.

-

Multi-well plates (e.g., 96-well).

-

Blocking buffer (e.g., Bovine Serum Albumin).

-

Platelet labeling dye (e.g., Calcein-AM) or a colorimetric detection reagent (e.g., p-nitrophenyl phosphate).

-

Plate reader (fluorescence or absorbance).

Protocol:

-

Plate Coating: Coat the wells of a multi-well plate with fibrinogen overnight at 4°C.

-

Blocking: Wash the wells and block non-specific binding sites with a blocking buffer.

-

Platelet Preparation: Prepare washed platelets from PRP and label them if using a fluorescence-based method.

-

Inhibition: Pre-incubate the platelets with various concentrations of EHIPA or vehicle control.

-

Adhesion: Add the platelet suspension to the coated wells and incubate at 37°C to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent platelets.

-

Quantification: Quantify the number of adherent platelets using a plate reader.

-

Data Analysis: Calculate the percentage of adhesion inhibition and determine the IC50 value.

In Vivo Models